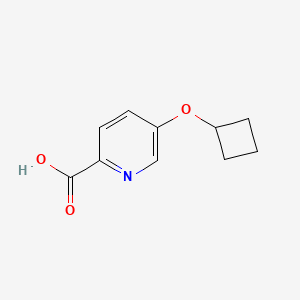![molecular formula C13H16N2O B2640494 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 46745-39-5](/img/structure/B2640494.png)
4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” is a chemical compound with the molecular formula C13H16N2O. It has a molecular weight of 216.28 . The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile” contributes to the stereochemistry of the molecule. The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Selective Androgen Receptor Modulators (SARMs)
4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile and its derivatives have been explored in the context of selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate. This class of molecules shows promise due to their selective receptor activities, which could be beneficial in various therapeutic applications (Aikawa et al., 2017).
Liquid Crystalline Behavior and Photophysical Properties
Studies have been conducted on luminescent benzonitriles, including derivatives of 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, for their liquid crystalline behavior and photophysical properties. These compounds have been found to exhibit phases like nematic and orthorhombic columnar phases, making them potentially useful in the development of display technologies and other optoelectronic applications (Ahipa et al., 2014).
Intramolecular Charge Transfer
4-(1H-pyrrol-1-yl)benzonitrile, a related compound, has been studied for its intramolecular donor-acceptor characteristics, which show dual fluorescence in weakly polar environments. This property is significant in understanding intramolecular charge transfer mechanisms and could have implications in the development of fluorescence-based sensors and molecular electronics (Bohnwagner et al., 2016).
Electrochromic Applications
Derivatives of benzonitrile, including those similar to 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile, have been utilized in the development of electrochromic polymers. These materials change color in response to electric fields and have potential applications in smart windows, displays, and other electrochromic devices (Su et al., 2017).
Wirkmechanismus
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold in drug discovery, and compounds containing this structure have potential for the treatment of various diseases . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating how modifications to the chiral moiety influence biological activity .
Eigenschaften
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIZHIFLNQNLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)



![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)


![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)
![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)
